molecular formula C13H16N4O6S B13841040 3-Desmethyl Trimethoprim Sulfate

3-Desmethyl Trimethoprim Sulfate

Cat. No.: B13841040
M. Wt: 356.36 g/mol
InChI Key: VGGZAVHUTMHRDE-UHFFFAOYSA-N
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Description

3-Desmethyl Trimethoprim Sulfate is a structural analog of trimethoprim, a dihydrofolate reductase (DHFR) inhibitor widely used as an antibacterial agent. Trimethoprim selectively targets bacterial DHFR, disrupting folate synthesis and inhibiting microbial proliferation . The 3-desmethyl modification involves the removal of a methyl group from the trimethoprim structure, which may alter its pharmacokinetic properties, binding affinity to DHFR, and spectrum of activity.

Properties

Molecular Formula

C13H16N4O6S

Molecular Weight

356.36 g/mol

IUPAC Name

[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17)

InChI Key

VGGZAVHUTMHRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Desmethyl Trimethoprim Sulfate may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.

Scientific Research Applications

3-Desmethyl Trimethoprim Sulfate has several scientific research applications:

    Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.

    Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.

    Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 3-Desmethyl Trimethoprim Sulfate and related compounds:

Compound Molecular Structure Primary Target Efficacy Clinical Use
Trimethoprim Sulfate C14H18N4O3·H2SO4 (Molecular weight: 406.4) Bacterial DHFR Broad-spectrum antibacterial activity against Gram-positive/-negative bacteria Combined with sulfonamides or polymyxin B
3-Desmethyl Trimethoprim Sulfate C13H16N4O3·H2SO4 (Theoretical MW: 392.4) Likely bacterial/eukaryotic DHFR Hypothesized reduced bacterial potency but enhanced eukaryotic inhibition* Experimental (e.g., antiparasitic/antifungal)
Sulfamethoxazole C10H11N3O3S (Molecular weight: 253.28) Dihydropteroate synthase (DHPS) Synergistic with trimethoprim; targets folate synthesis pathway Combination therapy (e.g., for Pneumocystis)

Pharmacokinetic and Mechanistic Insights

  • Trimethoprim Sulfate : Exhibits high selectivity for bacterial DHFR (Ki ~1 nM) but minimal activity against human DHFR. Its methyl group contributes to optimal hydrophobic interactions with bacterial enzyme pockets .
  • 3-Desmethyl Trimethoprim Sulfate : Structural modification may enhance solubility due to reduced hydrophobicity. However, this could compromise bacterial DHFR binding, necessitating higher doses for antibacterial efficacy. Conversely, studies on reengineered trimethoprim derivatives suggest improved inhibition of eukaryotic DHFR (e.g., IC50 values <50 nM for Cryptosporidium DHFR) .
  • Sulfonamide Derivatives (e.g., Sulfamethoxazole) : Target DHPS, a preceding enzyme in the folate pathway. When combined with trimethoprim, they block sequential steps, reducing resistance development .

Environmental and Stability Considerations

Trimethoprim and its derivatives, including 3-desmethyl variants, are subject to degradation via advanced oxidation processes (AOPs). Studies show that sulfate radical-based AOPs effectively degrade trimethoprim, with half-lives dependent on water matrix composition . Stability data specific to 3-desmethyl trimethoprim sulfate are lacking, but its structural similarity suggests comparable susceptibility to environmental degradation.

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